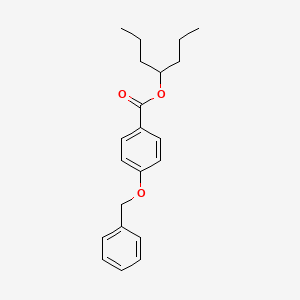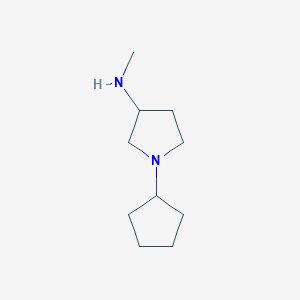![molecular formula C23H41NO4 B14234591 N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide CAS No. 258348-94-6](/img/structure/B14234591.png)
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as fatty amides, which are derivatives of fatty acids. This compound is characterized by the presence of an oxan-3-yl group attached to an octadecanamide backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide typically involves the reaction of octadecanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient and moisturizing properties.
Mechanism of Action
The mechanism of action of N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the expression of pro-inflammatory cytokines and transcription factors, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-[(3S)-2,6-dioxooxan-3-yl]dodecanamide: A similar compound with a shorter carbon chain.
N-Stearoyl Phytosphingosine: Another fatty amide with similar structural features.
Uniqueness
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide is unique due to its specific structural configuration and the presence of the oxan-3-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
258348-94-6 |
|---|---|
Molecular Formula |
C23H41NO4 |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide |
InChI |
InChI=1S/C23H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20-18-19-22(26)28-23(20)27/h20H,2-19H2,1H3,(H,24,25)/t20-/m0/s1 |
InChI Key |
XVSALFUUJHPYLW-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CCC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


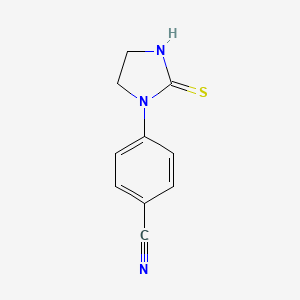
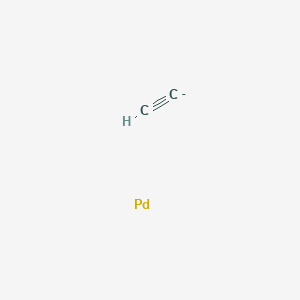

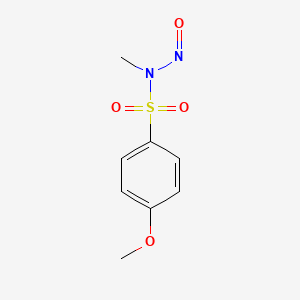
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)


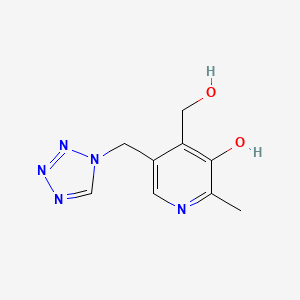
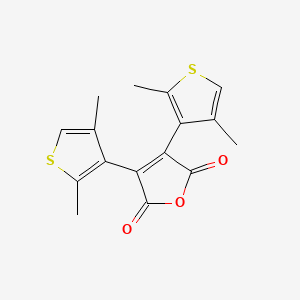
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
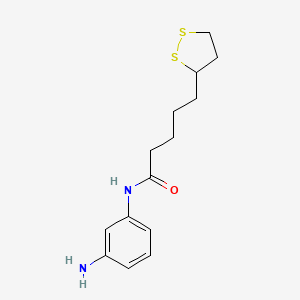
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
